molecular formula C10H16ClN3O B1377900 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride CAS No. 1375473-49-6

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

Cat. No. B1377900
CAS RN: 1375473-49-6
M. Wt: 229.71 g/mol
InChI Key: PAMOQZZCYCWFLR-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride (1-CPCP) is a cyclopentanone derivative that has been used in a variety of scientific research applications. It is a cyclic compound with an aromatic ring structure and a hydrochloride salt. 1-CPCP is a potent inhibitor of the enzyme cytochrome P450 (CYP) and has been used in a variety of biochemical and physiological studies. Additionally, 1-CPCP has been used in laboratory experiments to study the mechanism of action of a number of drugs.

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound, with its unique structure, is being explored in medicinal chemistry for the synthesis of potential therapeutic agents. Its cyclopropyl and oxadiazol moieties may interact with various biological targets, offering avenues for the development of new medications. Research is ongoing to determine its efficacy and safety profile in preclinical studies .

Agriculture: Pesticide and Herbicide Development

In the agricultural sector, the compound’s chemical properties are being investigated for use in pesticide and herbicide formulations. Its potential to disrupt biological pathways in pests and weeds could lead to the development of more effective crop protection solutions .

Material Science: Advanced Material Fabrication

The compound’s robust structure makes it a candidate for the fabrication of advanced materials. Researchers are examining its incorporation into polymers and composites to enhance their mechanical and thermal properties .

Environmental Science: Pollutant Degradation Studies

Environmental scientists are studying the compound’s ability to degrade pollutants. Its reactivity with various environmental contaminants is being assessed to develop new methods for pollution control and remediation .

Biochemistry: Enzyme Inhibition Research

Biochemists are interested in the compound’s potential as an enzyme inhibitor. By binding to specific enzymes, it could regulate biochemical pathways, which is crucial for understanding disease mechanisms and developing new treatments .

Analytical Chemistry: Chemical Analysis and Detection

The compound is being utilized in analytical chemistry for chemical analysis and detection. Its distinct chemical signature allows for its use as a reference material in chromatography and mass spectrometry, aiding in the identification of complex mixtures .

properties

IUPAC Name

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c11-10(5-1-2-6-10)9-12-8(14-13-9)7-3-4-7;/h7H,1-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMOQZZCYCWFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC(=N2)C3CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
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1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
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1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
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1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
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1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
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